molecular formula C14H21N3S B5543969 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA

1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA

Cat. No.: B5543969
M. Wt: 263.40 g/mol
InChI Key: BLULYEXQUGBDBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of cyclooctylamine with pyridine-3-isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired thiourea derivative .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA can be compared with other thiourea derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological activities.

Properties

IUPAC Name

1-cyclooctyl-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLULYEXQUGBDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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